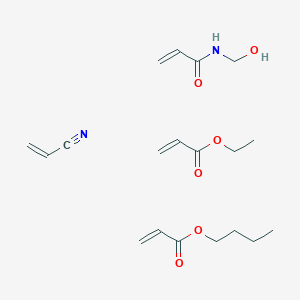![molecular formula C5H13N2O4PS B14671766 2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate CAS No. 39042-12-1](/img/structure/B14671766.png)
2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate is an organic compound with a complex structure that includes both phosphoryl and carbamimidothioate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate typically involves the reaction of ethoxyphosphoryl compounds with carbamimidothioate precursors. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield phosphoryl derivatives, while reduction may produce simpler carbamimidothioate compounds. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce phosphoryl and carbamimidothioate groups into target molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate involves its interaction with specific molecular targets, such as enzymes and proteins. The phosphoryl group can form covalent bonds with active site residues, inhibiting enzyme activity. The carbamimidothioate group may interact with nucleophilic sites on proteins, altering their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl methacrylate: Similar in structure but contains a methacrylate group instead of a carbamimidothioate group.
2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl acetate: Contains an acetate group, making it less reactive compared to the carbamimidothioate derivative.
Uniqueness
2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate is unique due to the presence of both phosphoryl and carbamimidothioate groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
39042-12-1 |
|---|---|
Formule moléculaire |
C5H13N2O4PS |
Poids moléculaire |
228.21 g/mol |
Nom IUPAC |
2-[ethoxy(hydroxy)phosphoryl]oxyethyl carbamimidothioate |
InChI |
InChI=1S/C5H13N2O4PS/c1-2-10-12(8,9)11-3-4-13-5(6)7/h2-4H2,1H3,(H3,6,7)(H,8,9) |
Clé InChI |
XCBIEFSRDPVOJD-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(O)OCCSC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


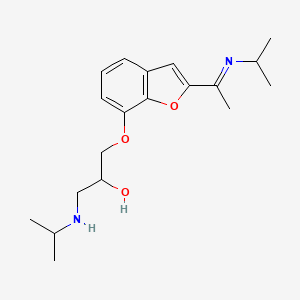
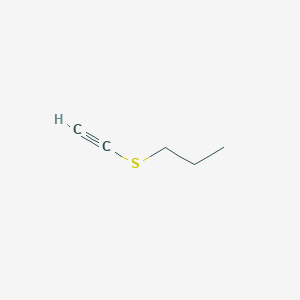
![5-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14671704.png)
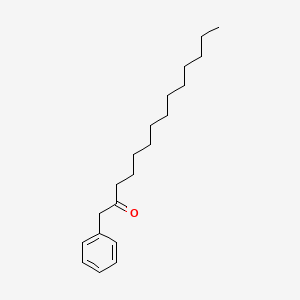
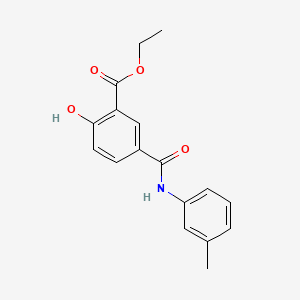
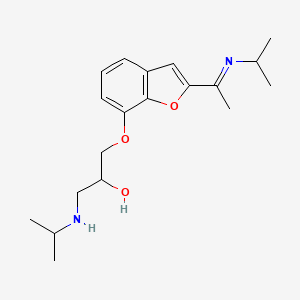
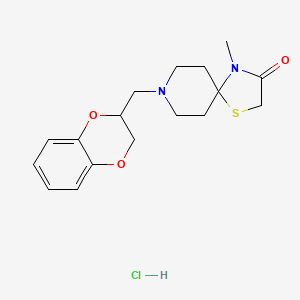

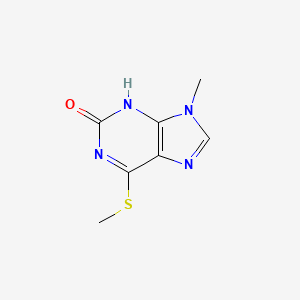

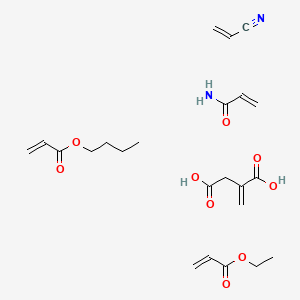
![Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14671773.png)
![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)
